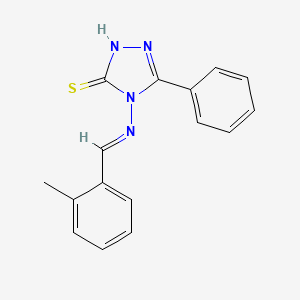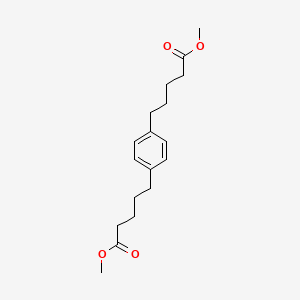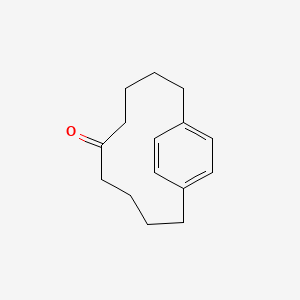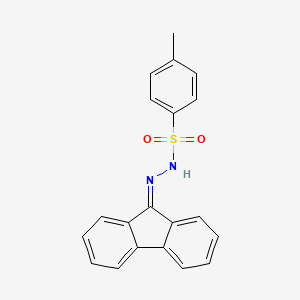
alpha-Benzyl-N-methylveratrylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Benzyl-N-methylveratrylamine hydrochloride: is a chemical compound with the molecular formula C16H19N·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzyl-N-methylveratrylamine hydrochloride typically involves the alkylation of N-methylveratrylamine with benzyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Benzyl-N-methylveratrylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Alpha-Benzyl-N-methylveratrylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a central nervous system stimulant.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Benzyl-N-methylveratrylamine hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This interaction leads to enhanced synaptic transmission and increased neuronal activity.
Comparison with Similar Compounds
N-methylphenethylamine: Shares a similar phenethylamine backbone but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the N-methyl and veratryl groups.
Veratrylamine: Contains the veratryl group but lacks the benzyl and N-methyl groups.
Uniqueness: Alpha-Benzyl-N-methylveratrylamine hydrochloride is unique due to its combination of benzyl, N-methyl, and veratryl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
6269-05-2 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-15(11-13-7-5-4-6-8-13)14-9-10-16(19-2)17(12-14)20-3;/h4-10,12,15,18H,11H2,1-3H3;1H |
InChI Key |
MLBMDYZZPQOPKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)

![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)

![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11968942.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)


![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
